molecular formula C13H28N2O B3046860 1,1,3,3-Tetrapropylurea CAS No. 13149-88-7

1,1,3,3-Tetrapropylurea

Cat. No. B3046860
CAS RN: 13149-88-7
M. Wt: 228.37 g/mol
InChI Key: JZFDVPLHSQESAW-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrapropylurea (TPU) is a chemical compound that has gained attention in recent years due to its potential use as a drug. TPU is a derivative of urea, which is a naturally occurring compound in the human body. TPU has been found to exhibit various biochemical and physiological effects that make it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of 1,1,3,3-Tetrapropylurea is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety and mood. This compound may also act on other neurotransmitter systems such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
In addition to its effects on the brain, this compound has also been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1,3,3-Tetrapropylurea in lab experiments is its high solubility in water, which makes it easy to administer to animals. However, this compound has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are many potential future directions for research on 1,1,3,3-Tetrapropylurea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential uses in other areas of scientific research.
In conclusion, this compound is a promising compound with many potential uses in scientific research. Its unique biochemical and physiological effects make it a valuable candidate for further study. However, more research is needed to fully understand its potential uses and limitations.

Scientific Research Applications

1,1,3,3-Tetrapropylurea has been studied extensively for its potential use in scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1,1,3,3-tetrapropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-5-9-14(10-6-2)13(16)15(11-7-3)12-8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFDVPLHSQESAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)N(CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579834
Record name N,N,N',N'-Tetrapropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13149-88-7
Record name N,N,N',N'-Tetrapropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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